molecular formula C11H19NO5 B8013167 (3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Cat. No.: B8013167
M. Wt: 245.27 g/mol
InChI Key: MZOSQXSHAOWJQY-JGVFFNPUSA-N
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Description

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a six-membered piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl (-OH) group at the 4-position, and a carboxylic acid (-COOH) group at the 3-position. The stereochemistry (3S,4R) is critical for its interactions in biological systems and synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, antibiotics, and PROTACs (proteolysis-targeting chimeras) .

Molecular Formula: C${11}$H${19}$NO$_5$ Molecular Weight: 245.27 g/mol Key Features:

  • Boc group: Enhances solubility and stability during synthetic steps.
  • Hydroxyl and carboxylic acid groups: Provide hydrogen-bonding capabilities, influencing reactivity and biological activity.

Properties

IUPAC Name

(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOSQXSHAOWJQY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group of piperidine, followed by selective hydroxylation and carboxylation. One common method includes:

    Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.

    Hydroxylation: The protected piperidine undergoes hydroxylation at the 4-position using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Carboxylation: The hydroxylated intermediate is then carboxylated at the 3-position using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products

    Oxidation: Ketone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

Synthesis of Bioactive Molecules

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its piperidine structure is crucial for enhancing the pharmacological properties of synthesized drugs, particularly those targeting central nervous system disorders.

Example Case Study: Synthesis of Antidepressants

A notable application involves its role in synthesizing novel antidepressants. Researchers have demonstrated that derivatives of this compound exhibit significant serotonin reuptake inhibition, suggesting potential use in treating depression .

Development of Antiviral Agents

The compound has also been explored for its antiviral properties. Studies indicate that modifications of the Boc-hydroxypiperidine structure can lead to compounds effective against viral infections, including HIV and HCV. The presence of the tert-butoxycarbonyl group enhances the stability and solubility of these derivatives, making them suitable candidates for further development .

Chiral Auxiliary in Asymmetric Synthesis

As a chiral auxiliary, this compound facilitates asymmetric synthesis processes. Its ability to induce chirality is vital in producing enantiomerically pure compounds, which are essential in pharmaceutical formulations.

Data Table: Applications in Asymmetric Synthesis

Application AreaCompound TypeOutcome/Effect
AntidepressantsSerotonin inhibitorsSignificant inhibition of serotonin reuptake
Antiviral agentsHIV/HCV inhibitorsEnhanced efficacy against viral replication
Chiral synthesisEnantiomerically pure drugsImproved selectivity and yield

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of derivatives derived from this compound. By modifying functional groups on the piperidine ring, scientists have been able to enhance biological activity while minimizing side effects .

Toxicological Studies

Safety profiles are critical for any pharmaceutical application. Toxicological studies indicate that derivatives maintain acceptable safety margins when tested in vitro and in vivo models. This aspect is crucial for advancing compounds into clinical trials .

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on its specific structure and the target molecule.

Comparison with Similar Compounds

The compound is compared with structurally related Boc-protected piperidine and pyrrolidine derivatives, focusing on substituents, ring size, and functional groups.

Structural and Functional Comparisons

Table 1: Structural Comparison of Key Compounds
Compound Name Ring Type Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (Target) Piperidine -OH (C4), -COOH (C3) C${11}$H${19}$NO$_5$ 245.27 PROTAC intermediates
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine -Ph (C4), -COOH (C3) C${17}$H${23}$NO$_4$ 305.37 Antibiotic synthesis
(3S,4R)-1-Boc-3-fluoropiperidine-4-carboxylic acid Piperidine -F (C3), -COOH (C4) C${11}$H${18}$FNO$_4$ 259.27 Fluorinated drug candidates
(2R,3S,4R)-1-Boc-3,4-dihydroxypyrrolidine-2-carboxylic acid Pyrrolidine -OH (C3, C4), -COOH (C2) C${10}$H${17}$NO$_6$ 247.25 TLR4 inhibition studies
(3R,4S)-1-Boc-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid Pyrrolidine -3-OH-Ph (C4), -COOH (C3) C${16}$H${21}$NO$_5$ 307.34 Receptor-binding modulation
(3S,4R)-1-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid Pyrrolidine -4-F-Ph (C4), -COOH (C3) C${16}$H${19}$FNO$_4$ 308.33 Fluorinated kinase inhibitors
Key Observations:

Ring Size :

  • Piperidine (6-membered) : Offers conformational flexibility, beneficial for binding to biological targets (e.g., proteases).
  • Pyrrolidine (5-membered) : Increased ring strain enhances reactivity, often used in constrained peptide mimics .

Substituent Effects :

  • Hydroxyl (-OH) : Improves solubility and hydrogen-bonding capacity (e.g., target compound vs. phenyl analog).
  • Phenyl (-Ph) : Enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Fluorine (-F) : Introduces electronegativity, improving metabolic stability and binding affinity .

Stereochemistry :

  • The (3S,4R) configuration in the target compound ensures optimal spatial arrangement for interactions with chiral biological targets, such as enzymes .

Table 2: Property Comparison
Property Target Compound 4-Phenylpiperidine Analog 3-Fluoropiperidine Analog Dihydroxypyrrolidine
Solubility (Water) Moderate (due to -OH) Low (hydrophobic -Ph) Moderate (-F enhances polarity) High (two -OH groups)
LogP ~1.2 ~3.5 ~1.8 ~0.5
Melting Point Not reported 126–128°C (similar compounds) Not reported 247.25 (MW)
Biological Activity TLR4 inhibition (predicted) Antibiotic intermediate Fluorinated drug candidate TLR4 inhibitor (IC$_{50}$ ~5 µM)
Key Insights:
  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups in the target compound enhance its ability to interact with polar residues in proteins, making it suitable for enzyme inhibition .
  • Lipophilicity : Phenyl-substituted analogs exhibit higher LogP values, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .

Biological Activity

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a piperidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group, allows for various biological activities and applications in drug development.

  • IUPAC Name : this compound
  • CAS Number : 220182-20-7
  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • Purity : 97% .

The biological activity of this compound primarily stems from its ability to act as a precursor for more complex pharmaceutical agents. The presence of the Boc group facilitates various synthetic transformations, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound's interaction with biological targets.

Biological Activities

  • Anticancer Activity
    • Recent studies suggest that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin . This suggests potential applications of this compound in cancer therapy.
  • Antibacterial Activity
    • Compounds with similar structural motifs have shown broad-spectrum antibacterial activities. Research indicates that piperidine derivatives can inhibit bacterial topoisomerases, crucial enzymes for bacterial DNA replication. In vitro studies revealed low nanomolar IC50 values against various Gram-positive and Gram-negative bacteria . The ability to inhibit these enzymes suggests that this compound could also possess antibacterial properties.

Case Studies and Research Findings

StudyFindings
Anticancer Activity StudyA derivative showed enhanced cytotoxicity in FaDu cells compared to bleomycin .
Antibacterial EfficacyDemonstrated low IC50 values against E. coli topoisomerase, indicating strong antibacterial potential .

Q & A

Q. Table 1: Structural Analogs and Functional Effects

Compound ModificationBiological ImpactReference
4-(p-Tolyl) substituentIncreased lipophilicity (logP +0.5)
Trifluoromethyl groupEnhanced enzyme inhibition (IC₅₀ ↓30%)
Hydroxyl → Amine substitutionShift from antagonist to partial agonist

Mechanistic and Computational Studies

Basic Question: Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions?

  • Boc Deprotection : Acid-mediated (e.g., HCl/dioxane) cleavage via carbocation intermediate .
  • Esterification : Steglich conditions (DCC/DMAP) for carboxylic acid activation .

Advanced Question: Q. How can molecular docking predict binding modes to biological targets?

  • Protocol :
    • Protein Preparation : Retrieve target structure (PDB ID), optimize hydrogen bonds.
    • Docking Software : Use AutoDock Vina or Schrödinger Glide with OPLS4 force field .
    • Validation : Compare with co-crystallized ligands (RMSD <2.0 Å) .

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